An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2-(Ethylthio)aniline
An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2-(Ethylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Ethylthio)aniline (CAS No: 13920-91-7). Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs, namely 2-(methylthio)aniline and 2-(benzylthio)aniline, to provide estimated values and expected characteristics. Detailed experimental protocols for the determination of key physical properties are also provided, alongside predicted spectroscopic data. This document aims to serve as a foundational resource for researchers and professionals involved in drug development and other scientific endeavors where 2-(Ethylthio)aniline may be of interest.
Chemical and Physical Properties
2-(Ethylthio)aniline, with the molecular formula C8H11NS, is an aromatic amine containing an ethylthio substituent at the ortho position of the aniline ring.[1] Its molecular weight is 153.24 g/mol .[1] While specific experimental data for 2-(Ethylthio)aniline is scarce in publicly available literature, its properties can be estimated by examining analogous compounds.
Table 1: Summary of Chemical and Physical Properties
| Property | 2-(Ethylthio)aniline (Predicted/Estimated) | 2-(Methylthio)aniline (for comparison) | 2-(Benzylthio)aniline (for comparison) |
| Molecular Formula | C8H11NS[1] | C7H9NS[2] | C13H13NS[3] |
| Molecular Weight | 153.24 g/mol [1] | 139.22 g/mol [2] | 215.31 g/mol |
| Melting Point | Not available | Not available | 221-223 °C[3] |
| Boiling Point | Estimated to be slightly higher than 2-(methylthio)aniline | 234 °C (lit.)[4][5] | 487.1 °C at 760 mmHg[3] |
| Density | Estimated to be slightly lower than 2-(methylthio)aniline | 1.111 g/mL at 25 °C (lit.)[4][5] | 1.41 g/mL[3] |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents. | Soluble in water (less)[5] | Not available |
Experimental Protocols
The following sections detail standard experimental methodologies for determining the key physical properties of organic compounds like 2-(Ethylthio)aniline.
Synthesis of 2-(Ethylthio)aniline
A general method for the preparation of aniline thioethers can be adapted for the synthesis of 2-(Ethylthio)aniline. A plausible synthetic route is outlined below.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol in a suitable solvent such as ethanol.
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Addition of Base: Add a stoichiometric equivalent of a base, for example, sodium hydroxide, to the solution to form the thiophenoxide salt in situ.
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Alkylation: To the stirred solution, add ethyl iodide or ethyl bromide dropwise.
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Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the S-alkylation reaction.
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Work-up: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: A potential workflow for the synthesis of 2-(Ethylthio)aniline.
Determination of Physical Properties
Caption: General workflows for determining key physical properties.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for 2-(Ethylthio)aniline
| Spectroscopy | Predicted Wavenumber/Chemical Shift/m/z | Assignment |
| ¹H NMR | δ 7.2-7.5 (m, 2H), δ 6.7-7.0 (m, 2H), δ 3.8-4.2 (br s, 2H), δ 2.8-3.1 (q, 2H), δ 1.2-1.5 (t, 3H) | Aromatic protons, Aromatic protons, -NH₂, -S-CH₂-CH₃, -S-CH₂-CH₃ |
| ¹³C NMR | δ 145-150, δ 130-135, δ 115-125, δ 25-30, δ 13-17 | C-NH₂, C-S, Aromatic CH, -S-CH₂, -CH₃ |
| IR | 3300-3500 cm⁻¹ (two bands), 3000-3100 cm⁻¹, 2850-2970 cm⁻¹, 1600-1620 cm⁻¹, 1250-1350 cm⁻¹, 650-750 cm⁻¹ | N-H stretch (primary amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, C-N stretch, C-S stretch |
| MS (EI) | m/z 153 (M⁺), 125 (M⁺ - C₂H₄), 124 (M⁺ - C₂H₅), 93 | Molecular ion, Loss of ethene, Loss of ethyl radical, Aniline fragment |
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of 2-(Ethylthio)aniline. However, various aniline and thioether derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the aniline and ethylthio moieties suggests that 2-(Ethylthio)aniline could be a candidate for screening in various biological assays. Further research is required to elucidate any potential pharmacological effects.
Safety and Handling
Safety data for 2-(Ethylthio)aniline is not extensively documented. Based on the properties of similar aniline derivatives, it should be handled with caution. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-(Ethylthio)aniline is a chemical compound for which a complete experimental dataset of physical and chemical properties is not yet available in the public domain. This guide has provided a summary of its known characteristics and offered predictions for its physical properties and spectroscopic data based on analogous compounds. The provided experimental protocols offer a roadmap for the systematic determination of these properties. Further experimental investigation is necessary to fully characterize this compound and to explore its potential biological activities. This document serves as a valuable starting point for researchers and professionals interested in 2-(Ethylthio)aniline.
